

Comparative Analysis of c-MET Degradation Potency: SJF-8240 vs. 48-284

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Compound of Interest

Compound Name: SJF-8240

Cat. No.: B12383187

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of two prominent proteolysis-targeting chimeras (PROTACs), **SJF-8240** and 48-284, focusing on their efficacy in degrading the c-MET receptor tyrosine kinase. The data presented is compiled from recent studies to facilitate an informed assessment of their potential applications in cancer research and therapy.

Quantitative Comparison of Degradation Potency

The c-MET degradation potency of **SJF-8240** and 48-284 has been evaluated using live-cell imaging in HEK293 cells expressing a MET exon 14 skipping mutant fused to green fluorescent protein (METex14Δ-GFP). The half-maximal degradation concentration (DC50) is a key metric for potency, representing the concentration of the degrader required to reduce the cellular level of the target protein by 50%.

Compound	Target Protein	Cell Line	DC50 (nM)	Fold Potency Advantage	Reference
SJF-8240	c-MET	HEK293 (METex14Δ-GFP)	2614 ± 115	1x	[1] [2]
48-284	c-MET	HEK293 (METex14Δ-GFP)	144 ± 5	>15x	[1] [2]

Experimental Methodologies

The following protocols outline the key experiments used to determine the c-MET degradation potency of **SJF-8240** and 48-284.

Live-Cell Imaging for c-MET Degradation

This method allows for the real-time quantification of target protein degradation within living cells.

Cell Culture and Transfection:

- HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells were transiently transfected with a plasmid encoding METex14Δ-GFP using a suitable transfection reagent.

PROTAC Treatment and Imaging:

- Transfected cells were seeded in 96-well plates.
- Cells were treated with serial dilutions of **SJF-8240** or 48-284, including a vehicle control (e.g., 0.1% DMSO).
- The plate was immediately placed in a pre-warmed, CO2-controlled live-cell imaging system.

- Images were acquired from both the GFP channel and a brightfield/phase-contrast channel at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.

Data Analysis:

- Image analysis software was used to identify and track individual cells over time.
- The mean fluorescence intensity of GFP per cell was quantified for each time point.
- The fluorescence intensity at each time point was normalized to the intensity at time zero for each respective cell.
- Degradation curves were generated by plotting the normalized fluorescence intensity against time for each PROTAC concentration.
- The DC50 values were calculated by fitting the dose-response data at a specific time point (e.g., 24 hours) to a four-parameter logistic curve.

Western Blotting for Confirmation of c-MET Degradation

Western blotting is a standard biochemical technique used to confirm the degradation of the target protein.

Sample Preparation:

- Cells were treated with **SJF-8240** or 48-284 at various concentrations for a specified duration (e.g., 24 hours).
- Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Cell lysates were centrifuged to pellet cellular debris, and the supernatant containing the protein extract was collected.
- Protein concentration was determined using a BCA protein assay.

SDS-PAGE and Protein Transfer:

- Equal amounts of protein (e.g., 20-30 µg) were mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.
- Proteins were separated by size via gel electrophoresis.
- The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

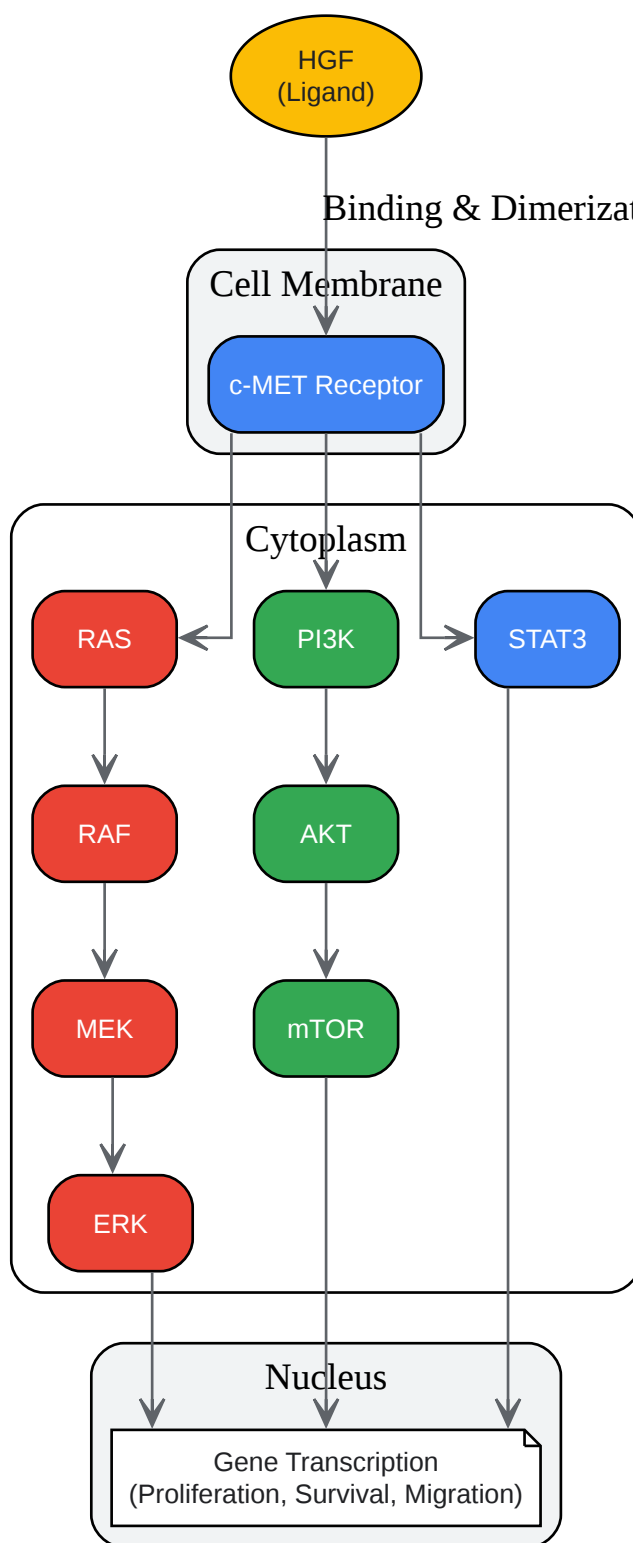
- The membrane was blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- The membrane was incubated with a primary antibody specific for c-MET overnight at 4°C.
- After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- A primary antibody against a loading control protein (e.g., β-actin or GAPDH) was used to ensure equal protein loading across lanes.

Detection and Analysis:

- The membrane was incubated with an enhanced chemiluminescence (ECL) substrate.
- The chemiluminescent signal was detected using a digital imaging system.
- The intensity of the protein bands was quantified using image analysis software. The level of c-MET was normalized to the loading control.

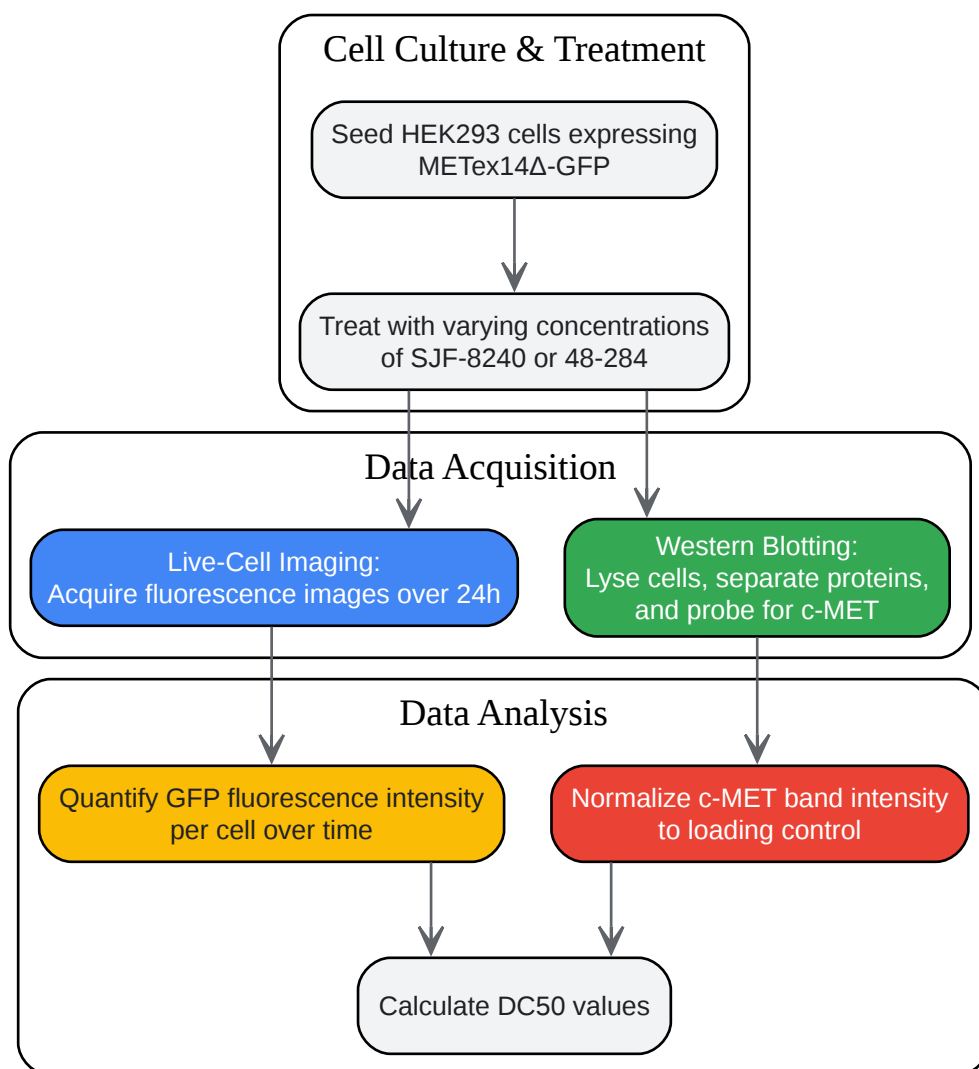
Visualizing the Mechanism of Action and Experimental Design

To better understand the biological context and experimental approach, the following diagrams are provided.



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c-MET Signaling Pathway Overview.



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Experimental Workflow for c-MET Degradation Assay.

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References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
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